3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Overview
Description
“3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid” is a complex organic compound that contains a cyclobutane ring and a thiophene ring . The cyclobutane ring is a four-membered carbon ring, and it’s known for its high strain and reactivity. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . This compound also contains a carboxylic acid functional group, which is commonly found in various organic compounds and has acidic properties.
Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutane ring and a thiophene ring connected by a single bond, with a carboxylic acid group attached to the cyclobutane ring . The cyclobutane ring is known for its angle strain due to its 90-degree bond angles, which are far from the ideal 109.5-degree bond angles for sp3 hybridized carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclobutane ring, the thiophene ring, and the carboxylic acid group. The high strain of the cyclobutane ring makes it reactive, and it can undergo various ring-opening reactions . The thiophene ring, similar to other aromatic compounds, can participate in electrophilic aromatic substitution reactions. The carboxylic acid group can undergo typical acid-base reactions and can be converted into various derivatives like esters, amides, and anhydrides.Scientific Research Applications
Chemical Synthesis and Reactivity
- The study of cyclobutane derivatives, including 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid, often focuses on their synthesis and reactivity. Research demonstrates the feasibility of cyclobutane derivatives undergoing dimerization under specific conditions, providing insight into their chemical behavior and potential for creating novel compounds (Davies et al., 1977).
Application in Polymerization and Material Science
- Cyclobutane-containing compounds have been investigated for their potential in ring-opening metathesis polymerization (ROMP), suggesting their utility in the synthesis of polymers with specific properties. These findings highlight the potential for using cyclobutane derivatives in material science to engineer new types of polymers with desirable characteristics (Song et al., 2010).
Photophysical and Electrochemical Properties
- Research into organic sensitizers for solar cell applications, incorporating cyclobutane derivatives, underscores their significance in enhancing photoelectric conversion efficiency. These studies indicate that cyclobutane-containing compounds can play a crucial role in the development of high-efficiency solar cells, demonstrating their relevance in renewable energy technologies (Kim et al., 2006).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid”. It’s possible that the thiophene ring in the compound could interact with biological targets in a manner similar to other thiophene-based compounds .
properties
IUPAC Name |
3,3-dimethyl-1-thiophen-3-ylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-3-4-14-5-8/h3-5H,6-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODWYWSUORBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CSC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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